molecular formula C5H11BrClN B13039437 3-(Bromomethyl)-3-methylazetidinehydrochloride

3-(Bromomethyl)-3-methylazetidinehydrochloride

Cat. No.: B13039437
M. Wt: 200.50 g/mol
InChI Key: DIDOFZCHIBXALB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methylazetidinehydrochloride typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylazetidinehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 3-methylazetidine.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include azetidine derivatives with various functional groups.

    Reduction: The major product is 3-methylazetidine.

    Oxidation: Products depend on the specific oxidizing agent used and can include azetidine ketones or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-3-methylazetidinehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methylazetidinehydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-3-methylpyridine: Another bromomethyl-containing compound used in pharmaceutical synthesis.

    3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.

    3-(Bromomethyl)thiophene: Utilized in the development of thiophene-based materials.

Uniqueness

3-(Bromomethyl)-3-methylazetidinehydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The four-membered ring is strained, making it more reactive compared to larger ring systems. This reactivity is advantageous in synthetic chemistry, allowing for the creation of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C5H11BrClN

Molecular Weight

200.50 g/mol

IUPAC Name

3-(bromomethyl)-3-methylazetidine;hydrochloride

InChI

InChI=1S/C5H10BrN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H

InChI Key

DIDOFZCHIBXALB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CBr.Cl

Origin of Product

United States

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